molecular formula C10H15N3O B6257238 6-(piperidin-4-yloxy)pyridin-3-amine CAS No. 1509176-45-7

6-(piperidin-4-yloxy)pyridin-3-amine

Cat. No.: B6257238
CAS No.: 1509176-45-7
M. Wt: 193.2
InChI Key:
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Description

6-(Piperidin-4-yloxy)pyridin-3-amine is a heterocyclic compound that features both a piperidine and a pyridine ring in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties makes it a versatile scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-4-yloxy)pyridin-3-amine typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of piperidine with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

6-(Piperidin-4-yloxy)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(piperidin-4-yloxy)pyridin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine itself or N-substituted piperidines share structural similarities and may have comparable pharmacological properties.

    Pyridine Derivatives: Pyridine and its derivatives, such as 2-aminopyridine or 3-hydroxypyridine, are structurally related and can exhibit similar chemical reactivity.

Uniqueness

6-(Piperidin-4-yloxy)pyridin-3-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in drug design and synthesis, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

1509176-45-7

Molecular Formula

C10H15N3O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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